molecular formula C10H13NO2 B13779220 ETHER, BUTYL p-NITROSOPHENYL CAS No. 7696-62-0

ETHER, BUTYL p-NITROSOPHENYL

Cat. No.: B13779220
CAS No.: 7696-62-0
M. Wt: 179.22 g/mol
InChI Key: HHCWEYIZCWPGCS-UHFFFAOYSA-N
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Description

ETHER, BUTYL p-NITROSOPHENYL: is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific compound features a butyl group and a p-nitrosophenyl group attached to the oxygen atom. Ethers are known for their relatively low reactivity, making them useful as solvents and intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This is a common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. .

    Alkoxymercuration-Demercuration: This method involves the addition of an alcohol to an alkene in the presence of mercuric acetate or mercuric trifluoroacetate, followed by reduction with sodium borohydride (NaBH_4).

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers and may not be suitable for more complex ethers like ETHER, BUTYL p-NITROSOPHENYL .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acidic Cleavage: HI or HBr in aqueous solution.

    Oxidation: Oxygen or other oxidizing agents under controlled conditions.

Major Products:

    Acidic Cleavage: Alcohols and alkyl halides.

    Oxidation: Peroxides and other oxidized products.

Mechanism of Action

The mechanism of action of ETHER, BUTYL p-NITROSOPHENYL depends on the specific reactions it undergoes when they do react, the oxygen atom can act as a nucleophile or a leaving group, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: ETHER, BUTYL p-NITROSOPHENYL is unique due to the presence of both a butyl group and a p-nitrosophenyl group. This combination of substituents can impart specific chemical and physical properties that are different from those of simpler ethers .

Properties

CAS No.

7696-62-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-butoxy-4-nitrosobenzene

InChI

InChI=1S/C10H13NO2/c1-2-3-8-13-10-6-4-9(11-12)5-7-10/h4-7H,2-3,8H2,1H3

InChI Key

HHCWEYIZCWPGCS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=O

Origin of Product

United States

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